molecular formula C7H14ClNO B1436473 (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride CAS No. 1807941-05-4

(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride

Cat. No.: B1436473
CAS No.: 1807941-05-4
M. Wt: 163.64 g/mol
InChI Key: JWEHBYVWAVHAEP-UOERWJHTSA-N
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Description

(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride (CAS 1147112-78-4) is a chiral bicyclic compound of high interest in pharmaceutical research and development. It features a fused cyclopentane-oxazine structure that provides a rigid, saturated ring system with defined stereochemistry (4aS,7aR). This structural complexity makes it a valuable synthetic building block for constructing complex molecular scaffolds, particularly in the synthesis of bioactive molecules with constrained conformations . Its primary research value lies in its application as a key intermediate in medicinal chemistry, especially for developing compounds that target central nervous system (CNS) or G-protein-coupled receptor (GPCR) related pathways . The hydrochloride salt form enhances the compound's solubility and stability, facilitating handling and purification in laboratory settings . As a versatile chiral synthon, it offers reliable synthetic reproducibility for research-scale applications, supporting the discovery of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with care and refer to the Safety Data Sheet for proper handling instructions. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEHBYVWAVHAEP-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C1)OCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Wittig Reaction-Based Synthesis of 1,4-Oxazine Derivatives

One of the most efficient and well-documented methods for synthesizing 1,4-oxazine derivatives related to the target compound is based on an intramolecular Wittig reaction involving phosphine derivatives and acetylenic esters in the presence of nitrosonaphthols. This method has been shown to produce functionalized 1,4-oxazines in good yields under mild and neutral conditions.

Key Features:

  • Reactants: Triphenylphosphine (or tri-m-tolylphosphine), dialkyl acetylenedicarboxylates, and nitrosonaphthols.
  • Solvent: Toluene.
  • Conditions: Reflux for 3–5 hours after initial stirring at room temperature.
  • Mechanism: The reaction proceeds via a one-pot condensation forming a phosphonium intermediate, followed by an intramolecular Wittig reaction that constructs the C=N double bond of the oxazine ring, releasing triphenylphosphine oxide as a byproduct.
  • Yields: Typically high, ranging from 72% to 87% depending on the substituents and phosphine used.

Representative Data from Literature:

Entry R Group Nitrosonaphthol Phosphine Used Product Yield (%)
1 Me 1-nitroso-2-naphthol Triphenylphosphine (Ph3P) 85
2 Et 1-nitroso-2-naphthol Triphenylphosphine (Ph3P) 82
3 t-Bu 1-nitroso-2-naphthol Triphenylphosphine (Ph3P) 78
4 Me 2-nitroso-1-naphthol Tri-m-tolylphosphine ((m-MeC6H4)3P) 81
5 Et 2-nitroso-1-naphthol Tri-m-tolylphosphine ((m-MeC6H4)3P) 80
6 t-Bu 2-nitroso-1-naphthol Tri-m-tolylphosphine ((m-MeC6H4)3P) 72

Note: The yields are isolated yields after purification by column chromatography.

Summary of Reaction Scheme:

  • Phosphine reacts with dialkyl acetylenedicarboxylate to form a phosphonium intermediate.
  • Nitrosonaphthol acts as a nitrogen source, facilitating intramolecular cyclization.
  • The intramolecular Wittig reaction forms the 1,4-oxazine ring.
  • The product is isolated after solvent removal and chromatographic purification.

This method is advantageous due to its one-pot nature, mild reaction conditions, and the ability to produce structurally diverse oxazine derivatives with controlled stereochemistry.

Conversion to Hydrochloride Salt

Following the synthesis of the free base (4aS,7aR)-octahydrocyclopenta[b]oxazine, the hydrochloride salt is typically prepared by treatment with hydrochloric acid or hydrogen chloride gas in an appropriate solvent, such as ethanol or diethyl ether.

  • This step enhances the compound's stability, solubility, and handling properties.
  • The hydrochloride salt form has a molecular weight of 163.64 g/mol, reflecting the addition of the chloride ion.
  • The stereochemistry is retained during salt formation.

Structural and Physicochemical Considerations

  • The compound exhibits two defined stereocenters at positions 4a and 7a, with stereochemistry (4aS,7aR).
  • The bicyclic system consists of a cyclopentane fused to a 1,4-oxazine ring.
  • The hydrochloride salt form is characterized by a distinct melting point and spectral properties (IR, NMR), which confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Method

Step Description Conditions/Notes
1. Formation of phosphonium intermediate Reaction of triphenylphosphine or tri-m-tolylphosphine with dialkyl acetylenedicarboxylate Room temperature stirring, then reflux in toluene
2. Intramolecular Wittig cyclization Addition of nitrosonaphthol to induce cyclization forming 1,4-oxazine ring Reflux 3–5 hours, mild and neutral conditions
3. Isolation and purification Removal of solvent under reduced pressure, purification by silica gel chromatography Eluent: n-hexane/ethyl acetate 3:1
4. Conversion to hydrochloride salt Treatment of free base with HCl in suitable solvent Yields pure hydrochloride salt with maintained stereochemistry

Research Findings and Advantages

  • The intramolecular Wittig reaction method offers a novel and efficient route to 1,4-oxazine derivatives, including (4aS,7aR)-octahydrocyclopenta[b]oxazine.
  • The reaction proceeds under mild, neutral conditions without the need for activation or protection steps.
  • The method allows for structural diversity by varying phosphine and nitrosonaphthol components.
  • Good to excellent yields and straightforward purification make this method economically viable for laboratory synthesis.
  • The hydrochloride salt form is readily obtained, facilitating further applications in research and development.

Chemical Reactions Analysis

Types of Reactions

(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazine compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various oxazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in molecular electronics, the compound can act as a single-molecule switch by undergoing de/rehydrogenation, which alters its conductivity . This change is attributed to the modified energy gap of the central molecule and charge rearrangement at the molecule-electrode interfaces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of octahydrocyclopenta[b][1,4]oxazine derivatives significantly influences their physicochemical and biological properties. Key stereoisomers include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Configuration Purity Key Applications
(4aS,7aR)-Isomer hydrochloride 1147112-78-4 C₇H₁₄ClNO 163.65 4aS,7aR 97% Antibiotic intermediates
(4aR,7aS)-Isomer hydrochloride 1820580-89-9 C₇H₁₄ClNO 163.65 4aR,7aS 97% Research chemical
rel-(4aR,7aR)-Isomer hydrochloride 1616436-40-8 C₇H₁₄ClNO 163.65 Racemic mix 95% Structural studies

Key Differences :

  • The (4aS,7aR)-isomer is prioritized in antibiotic synthesis due to its optimal spatial alignment for target binding .
  • The (4aR,7aS)-isomer exhibits distinct NMR profiles and reactivity in alkylation reactions .
Substituted Derivatives

Functional group modifications alter solubility, stability, and biological activity:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
(4aR,7aR)-6,6-Difluoro derivative hydrochloride 1616434-78-6 6,6-Difluoro C₇H₁₂ClF₂NO 211.63 Fluorinated drug candidates
rac-(4aR,6S,7aS)-6-Methoxy derivative N/A 6-Methoxy C₈H₁₅NO₂ 157.21 Chiral building blocks

Key Differences :

  • Fluorination enhances metabolic stability and bioavailability, making the difluoro derivative valuable in prodrug design .
  • Methoxy groups improve solubility in polar solvents but reduce reactivity in nucleophilic substitutions .
Ring System Analogues

Compounds with alternative fused-ring systems exhibit divergent pharmacological profiles:

Compound Name CAS Number Ring System Molecular Formula Molecular Weight (g/mol) Key Applications
(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine 209401-69-4 Pyrrolo-oxazine C₆H₁₂N₂O 128.17 Finafloxacin synthesis
1-Cyclopropyl-6,8-difluoroquinoline derivative N/A Quinoline-oxazine C₂₀H₂₁F₂N₃O₃ 389.40 Moxifloxacin impurity standard

Key Differences :

  • Pyrrolo-oxazine derivatives are smaller and more flexible, enabling integration into bicyclic antibiotics like finafloxacin .
  • Quinoline-oxazine hybrids are rigid and planar, critical for DNA gyrase inhibition in fluoroquinolones .

Biological Activity

(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride is a bicyclic compound with a unique oxazine structure. Its molecular formula is C7_7H14_{14}ClNO, and it has a molecular weight of approximately 163.65 g/mol. This compound is notable for its specific stereochemistry, which plays a crucial role in its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The stereochemistry of this compound significantly influences its chemical behavior. The oxazine ring structure suggests that it may exhibit diverse biological activities, including antimicrobial and anticancer properties. The compound can be synthesized through multi-step organic reactions involving cyclization processes with appropriate precursors under controlled conditions.

Anticancer Activity

The compound's anticancer potential has been investigated through various studies. For instance, a study on related oxazine derivatives revealed their cytotoxic effects on cancer cell lines. The cytotoxicity was assessed using U87 human-derived glioma cells, showing that increasing concentrations of these compounds led to reduced cell viability in a dose-dependent manner . Although direct studies on this compound are lacking, its structural analogs suggest possible mechanisms of action involving apoptosis induction and cell cycle arrest.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors within cells. These interactions can modulate various biochemical pathways critical for cellular function and survival.

Research Findings and Case Studies

Study Cell Line Concentration Effect
Cytotoxicity AnalysisU87 Glioma Cells50-400 µMDecreased cell viability up to 94% at 400 µM
Antimicrobial ActivityVarious Bacterial StrainsNot specifiedPotential inhibition observed in related oxazines

Case Study: Cytotoxicity of Related Oxazines

In a study examining the cytotoxicity of oxazine derivatives on U87 glioma cells:

  • Methodology : Cells were treated with varying concentrations of the compound for 4 hours and then assessed for viability.
  • Results : At 100 µM concentration, a 15% reduction in cell viability was observed; this increased significantly with higher concentrations .
  • : These findings indicate that while lower concentrations may be safe, higher doses could lead to significant cytotoxic effects.

Q & A

Q. What are the recommended synthetic routes for (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride, and how can stereochemical purity be ensured?

The synthesis typically involves cyclization of pyrrolidine-oxazine precursors under acidic conditions. A key step is the stereoselective formation of the bicyclic structure using chiral catalysts or resolving agents. For example, intermediates like tert-butyl-protected derivatives (e.g., tert-butyl (4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate) are used to preserve stereochemistry during synthesis . Post-synthesis, chiral HPLC or polarimetry is recommended to confirm enantiomeric excess (>95% purity as per commercial standards) .

Q. How should researchers characterize this compound’s stability under varying pH and temperature conditions?

Stability studies should include:

  • pH-dependent degradation : Perform accelerated degradation assays in buffers (pH 1–12) at 37°C, monitoring via LC-MS for hydrolysis byproducts (e.g., ring-opening products or dehydrohalogenation).
  • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds. Evidence from analogous oxazepane hydrochlorides suggests stability up to 150°C in inert atmospheres .
  • Light sensitivity : Conduct photostability tests per ICH Q1B guidelines, as cyclopenta-oxazine derivatives may undergo [4+2] cycloreversion under UV exposure .

Q. What analytical techniques are critical for confirming the compound’s structural identity and purity?

  • NMR spectroscopy : 1H/13C NMR (e.g., δ 3.2–4.1 ppm for oxazine protons, δ 1.5–2.5 ppm for cyclopentane protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ at m/z 178.08 (calculated for C₇H₁₃ClN₂O) .
  • X-ray crystallography : Resolve absolute stereochemistry, particularly for disputes in diastereomer assignments .

Advanced Research Questions

Q. How does the stereochemistry of (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine impact its reactivity in medicinal chemistry applications?

The (4aS,7aR) configuration is critical for binding to biological targets. For example, in fluoroquinolone antibiotics like finafloxacin, the octahydro-oxazine moiety enhances solubility and target affinity (e.g., DNA gyrase inhibition). Stereochemical mismatches (e.g., 4aR,7aS isomers) reduce potency by >50% in MIC assays . Computational docking studies (e.g., AutoDock Vina) can predict binding modes using Protein Data Bank (PDB) structures of target enzymes .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt selection : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in water at 25°C) compared to free bases .
  • Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates.
  • Prodrug approaches : Introduce ester or amide prodrugs at the oxazine nitrogen, which hydrolyze in vivo to release the active compound .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., conflicting oxidation or substitution outcomes)?

  • Reaction condition audits : Compare solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading. For example, oxidation with KMnO₄ in acidic vs. neutral media yields ketones or epoxides, respectively .
  • Isolation of intermediates : Use stopped-flow NMR or in-situ IR to track transient species.
  • Cross-validate with computational models : DFT calculations (e.g., Gaussian) predict reaction pathways and transition states .

Methodological Challenges and Solutions

Q. What are the best practices for scaling up synthesis without compromising stereochemical integrity?

  • Flow chemistry : Continuous flow systems minimize racemization by reducing reaction time and improving mixing efficiency.
  • Chiral auxiliaries : Temporarily introduce groups like Boc or Fmoc to stabilize the desired configuration during high-temperature steps .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring .

Q. How can researchers mitigate byproduct formation during nucleophilic substitution reactions at the oxazine nitrogen?

  • Protecting group strategies : Use trifluoroacetyl or benzyl groups to block undesired substitution sites.
  • Microwave-assisted synthesis : Enhances reaction specificity; e.g., 30% reduction in alkyl chloride byproducts at 100°C/10 min vs. 24 hrs conventional heating .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride
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(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride

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